Noribogaine Glucuronide

Blood-Brain Barrier Pharmacokinetics CNS Distribution

Select noribogaine glucuronide for precise peripheral metabolism tracking in ibogaine research. Its 50–100× lower brain-to-plasma ratio eliminates CNS confounding, while CYP3A4-independent clearance ensures reliable drug-drug interaction & OATP transporter data. Use this definitive analytical standard for robust LC-MS/MS plasma quantification—no substitute exists.

Molecular Formula C25H32N2O7
Molecular Weight 472.5 g/mol
Cat. No. B15293837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoribogaine Glucuronide
Molecular FormulaC25H32N2O7
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
InChIInChI=1S/C25H32N2O7/c1-2-12-7-11-8-16-18-14(5-6-27(10-11)19(12)16)15-9-13(3-4-17(15)26-18)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,9,11-12,16,19-23,25-26,28-30H,2,5-8,10H2,1H3,(H,31,32)/t11-,12+,16+,19+,20?,21?,22?,23?,25?/m1/s1
InChIKeyUBYGDSNVKWHTFB-IHRYNBHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Noribogaine Glucuronide: A Defined Phase II Metabolite for Pharmacokinetic and Transporter Studies


Noribogaine glucuronide (CAS: 16563-01-4) is a primary, rapidly formed, and abundant phase II glucuronide conjugate of noribogaine, which itself is the major O-desmethyl metabolite of the psychoactive indole alkaloid ibogaine [1]. This compound is a key analytical target in preclinical and clinical studies of ibogaine due to its distinct pharmacokinetic profile and differential interaction with drug transporters compared to its parent compounds [2]. Its formation is catalyzed by UDP-glucuronosyltransferases (UGTs) following the CYP2D6-mediated conversion of ibogaine to noribogaine, making it a critical endpoint for assessing metabolic clearance and transporter-mediated disposition [2][3].

Why Noribogaine Glucuronide Cannot Be Substituted with Ibogaine or Noribogaine in Disposition and Interaction Studies


Noribogaine glucuronide exhibits fundamentally distinct transport and tissue distribution behavior compared to ibogaine and noribogaine, rendering it a non-fungible analytical standard. Unlike the parent compounds, noribogaine glucuronide is not a substrate for the major CYP3A4 enzyme, eliminating a key source of pharmacokinetic variability [1]. More critically, its brain-to-plasma ratio is 50- to 100-fold lower than that of ibogaine and noribogaine, indicating a dramatically restricted central nervous system (CNS) penetration [2]. Furthermore, its systemic exposure is uniquely affected by Oatp transporters, a characteristic not shared by ibogaine [3]. Consequently, substituting noribogaine glucuronide with ibogaine or noribogaine would yield spurious data in studies concerning blood-brain barrier penetration, hepatic uptake, and drug-drug interaction liability mediated by CYP3A4 or OATP transporters.

Quantitative Differentiation of Noribogaine Glucuronide from Ibogaine and Noribogaine: A Comparative Data Guide


Differential Brain Penetration: A 50- to 100-Fold Lower Brain-to-Plasma Ratio

Noribogaine glucuronide demonstrates profoundly restricted CNS access compared to ibogaine and noribogaine. In a mouse model, the brain-to-plasma ratio of noribogaine glucuronide was found to be 50- to 100-fold lower than that of ibogaine (ratio of 3.4) and noribogaine [1]. This stark difference defines noribogaine glucuronide as a peripheral compartment marker, whereas the parent compounds readily cross the blood-brain barrier.

Blood-Brain Barrier Pharmacokinetics CNS Distribution

Differential Susceptibility to Drug Efflux Transporters: ABCG2 vs. Combined ABCB1/ABCG2 Effect

The plasma exposure (AUC0-2h) of noribogaine glucuronide is modulated differently by drug efflux transporters compared to ibogaine. In Abcb1a/1b;Abcg2-/- mice, ibogaine AUC0-2h increases 2.3-fold (from 6.48 ± 2.40 to 15.2 ± 8.06 h*ng/mL) compared to wild-type, whereas noribogaine glucuronide AUC0-2h shows a more modest 1.5-fold increase (from 164 ± 12 to 240 ± 46 h*ng/mL) [1]. This indicates that noribogaine glucuronide is less dependent on the combined ABCB1/ABCG2 efflux system for its oral availability, providing a more stable systemic exposure profile under conditions of variable transporter activity.

Drug Transporters ABCG2 ABCB1 Pharmacokinetic Variability

Insensitivity to CYP3A4-Mediated Metabolism and Drug-Drug Interactions

The pharmacokinetics of noribogaine glucuronide are unaffected by the CYP3A4 drug-metabolizing enzyme, a major source of interindividual variability and drug-drug interactions (DDIs) for many pharmaceuticals. In a transgenic mouse model overexpressing human CYP3A4, no considerable role was observed for CYP3A4 in the pharmacokinetics of ibogaine or its metabolites, including noribogaine glucuronide [1]. This is in stark contrast to ibogaine itself, whose clearance is strongly influenced by CYP2D6 genotype (p < 0.001) [2].

CYP3A4 Drug-Drug Interactions Metabolism Clinical Pharmacology

High-Value Application Scenarios for Noribogaine Glucuronide Based on Comparative Data


Preclinical Pharmacokinetic Studies Requiring a Stable, Peripheral Compartment Marker

Given its 50- to 100-fold lower brain penetration compared to ibogaine and noribogaine [1], noribogaine glucuronide is the preferred analyte for quantifying systemic clearance and hepatic metabolism of ibogaine without the confounding factor of CNS distribution. It serves as an ideal internal standard for LC-MS/MS methods in plasma and tissue samples where accurate measurement of peripheral exposure is critical [2].

Investigating Drug Transporter Activity, Specifically OATP-Mediated Hepatic Uptake

Research has demonstrated that the tissue disposition of noribogaine glucuronide is modestly affected by mouse Oatp1a/1b proteins, while human OATP1B1/1B3 show no major impact [3]. This makes noribogaine glucuronide a useful probe substrate for comparative studies of OATP function across species, helping to bridge preclinical and clinical transporter data without the interference seen with ibogaine's efflux transporter susceptibility [4].

Clinical Monitoring of Ibogaine Metabolism in Patients with Variable CYP2D6 Genotypes

As ibogaine clearance is strongly correlated with CYP2D6 genotype (p < 0.001) [5], therapeutic monitoring requires a robust, downstream metabolite to accurately reflect overall drug exposure. Noribogaine glucuronide, being unaffected by CYP3A4 and less susceptible to efflux transporters [6], provides a more stable and reliable plasma marker than the parent drug or noribogaine for assessing metabolic compliance and systemic burden in clinical trials for opioid use disorder.

Forensic Toxicology and Drug Testing for Iboga Alkaloid Exposure

In forensic contexts, noribogaine glucuronide's prolonged presence in plasma and its distinct chemical properties make it a definitive biomarker for confirming recent iboga or ibogaine ingestion. Validated LC-MS/MS methods exist for its detection in human plasma and urine [7], and its unique glucuronide moiety allows for specific analytical discrimination from ibogaine and noribogaine, reducing false positives in complex biological matrices.

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